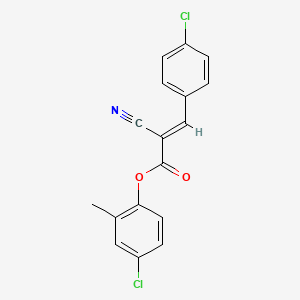![molecular formula C12H7ClF3NO2S B5568335 2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine, commonly known as DMSO-Py, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a pyridine derivative that has a trifluoromethyl group and a chlorophenylsulfonyl group attached to it. DMSO-Py has been widely studied for its ability to act as a potent nucleophile and its potential use as a reagent in organic synthesis.
科学的研究の応用
Environmental Persistence and Toxicology of Related Compounds
Perfluorinated compounds, including those with trifluoromethyl groups, are known for their widespread environmental persistence and potential for bioaccumulation. Research has extensively documented the environmental fate, toxicological effects, and challenges in removing these compounds from water sources. The degradation pathways, bioaccumulation, and potential human health risks associated with these compounds are crucial areas of ongoing scientific inquiry (Liu & Avendaño, 2013).
Applications in Environmental Monitoring and Safety
The detection, monitoring, and removal of PFCs from environmental samples, including water bodies and sediments, are critical for environmental safety and public health. Advanced analytical techniques and treatment processes are continuously being developed and refined to address the challenges posed by these substances. Studies on the occurrence, fate, and removal of perfluorinated compounds highlight the importance of understanding their behavior in aquatic environments and developing effective strategies for mitigating their impact (Arvaniti & Stasinakis, 2015).
Implications for Health Risk Assessments
The toxicological profiles of PFCs, including their potential to disrupt endocrine functions and immune responses, are significant for assessing human health risks. Research focusing on the immunotoxicity of related compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) informs risk assessments and regulatory standards. These studies provide insights into the mechanisms of toxicity and the potential health implications of exposure to PFCs, underscoring the importance of stringent environmental monitoring and risk management practices (DeWitt et al., 2009).
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-2-4-10(5-3-9)20(18,19)11-6-1-8(7-17-11)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOFOTKMNBWXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)
![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)
